7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Overview
Description
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of a trifluoromethyl group at the 7th position and a carboxylic acid group at the 2nd position. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and material science due to its significant photophysical properties and potential biological activities .
Mechanism of Action
Target of Action
It has been found that similar compounds have shown inhibitory activity againstmonoamine oxidase B , an important target in the field of neurodegenerative disorders .
Mode of Action
It is known that the compound can be synthesized through aSuzuki–Miyaura cross-coupling reaction . This reaction involves the use of a wide variety of aryl and heteroaryl boronic acids and requires a tandem catalyst to avoid the debromination reaction .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which is used in the synthesis of this compound, is known to be a powerful synthetic tool for carbon–carbon and carbon-heteroatom bond formation, giving access to more complex molecules .
Pharmacokinetics
The compound is known to be a solid at room temperature, with a predicted melting point of 13566° C and a predicted boiling point of 33754° C . These properties may impact the compound’s bioavailability.
Result of Action
A preliminary biological evaluation has revealed that a number of derivatives display micromolar ic50 values against monoamine oxidase b .
Action Environment
The compound’s physical properties, such as its solid state and predicted melting and boiling points, may influence its stability and efficacy in different environments .
Biochemical Analysis
Cellular Effects
Pyrazolo[1,5-a]pyrimidines have been found to exhibit cytotoxic activities against certain types of cells , suggesting that 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid may have similar effects.
Temporal Effects in Laboratory Settings
Pyrazolo[1,5-a]pyrimidines have been found to have good solid-state emission intensities , suggesting that this compound may have similar properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.
Suzuki–Miyaura Cross-Coupling Reaction: This reaction is employed to introduce various aryl and heteroaryl groups at the C-3 position.
Activation of C–O Bond: The C–O bond of the lactam function is activated using PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate), followed by the addition of amine or thiol to achieve monosubstitution at the C-5 position.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound undergoes substitution reactions, particularly at the C-3 and C-5 positions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Suzuki–Miyaura Cross-Coupling: Aryl and heteroaryl boronic acids, XPhosPdG2/XPhos catalyst, and PyBroP for C–O bond activation.
Substitution Reactions: Amines or thiols for monosubstitution at the C-5 position.
Major Products Formed:
3,5-Diarylated 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines: These are formed through the Suzuki–Miyaura cross-coupling reaction.
Scientific Research Applications
Chemistry:
Synthetic Chemistry: The compound serves as a versatile scaffold for the synthesis of various derivatives with potential biological activities.
Biology and Medicine:
Antitumor Activity: The compound and its derivatives have shown potential as antitumor agents due to their ability to inhibit specific enzymes and pathways involved in cancer.
Neurodegenerative Disorders: Preliminary biological evaluations have revealed that some derivatives display micromolar IC50 values against monoamine oxidase B, an important target in neurodegenerative disorders.
Industry:
Comparison with Similar Compounds
- 5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Comparison:
- Structural Differences: The presence of different substituents at the C-5 position distinguishes these compounds from 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
- Biological Activity: The unique trifluoromethyl group at the 7th position and the carboxylic acid group at the 2nd position contribute to the compound’s distinct biological activities, making it a valuable scaffold for drug discovery .
Properties
IUPAC Name |
7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)5-1-2-12-6-3-4(7(15)16)13-14(5)6/h1-3H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZWQYQWZNUOJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=CC(=N2)C(=O)O)N=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701177762 | |
Record name | 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701177762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869947-40-0 | |
Record name | 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869947-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701177762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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